Technical Whitepaper: N-Cyclopropyl-2-hydrazinyl-2-oxoacetamide (CAS 855991-46-7)
Technical Whitepaper: N-Cyclopropyl-2-hydrazinyl-2-oxoacetamide (CAS 855991-46-7)
The following technical guide details the chemical profile, synthesis, and application of N-cyclopropyl-2-hydrazinyl-2-oxoacetamide (CAS 855991-46-7), often referred to in generated nomenclature as N-cyclopropyl-1-(hydrazinecarbonyl)formamide.
Core Identity & Application in Peptidomimetic Drug Design
Executive Summary
N-cyclopropyl-2-hydrazinyl-2-oxoacetamide (CAS 855991-46-7) is a specialized bifunctional building block used primarily in the synthesis of
This scaffold is critical in medicinal chemistry for two reasons:
-
Protease Inhibition: The
-ketoamide motif serves as an electrophilic "warhead" that forms reversible covalent bonds with the active site serine or cysteine residues of viral proteases (e.g., HCV NS3/4A, Coronavirus 3CLpro). -
Heterocyclic Precursor: The hydrazine terminus allows for rapid cyclization into 1,2,4-triazoles or 1,3,4-oxadiazoles , which act as stable amide bond bioisosteres in drug candidates.
Chemical Profile & Physicochemical Properties[1][2]
| Property | Specification |
| CAS Number | 855991-46-7 |
| IUPAC Name | |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 143.14 g/mol |
| SMILES | C1CC1NC(=O)C(=O)NN |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in |
| pKa (Calc) | ~11.5 (Hydrazine NH), ~13.0 (Amide NH) |
Synthetic Pathway (Retrosynthetic Analysis)
The synthesis of CAS 855991-46-7 follows a sequential substitution of oxalyl chloride or ethyl chlorooxoacetate. The high reactivity of the oxalyl group requires strict temperature control to prevent polymerization or bis-substitution.
Protocol: Sequential Amidation
The most robust route utilizes Ethyl chlorooxoacetate to differentiate the two carbonyls, allowing the sequential addition of cyclopropylamine and hydrazine.
Figure 1: Step-wise synthesis of CAS 855991-46-7 via ethyl chlorooxoacetate.
Detailed Experimental Procedure
Step 1: Synthesis of Ethyl 2-(cyclopropylamino)-2-oxoacetate
-
Setup: Charge a flame-dried round-bottom flask with Ethyl chlorooxoacetate (1.0 eq) and anhydrous Dichloromethane (DCM). Cool to 0°C under
. -
Addition: Mix Cyclopropylamine (1.0 eq) with Triethylamine (1.1 eq) in DCM. Add this solution dropwise to the flask over 30 minutes. Critical: Exothermic reaction; maintain T < 5°C to avoid bis-alkylation.
-
Workup: Stir for 2 hours at RT. Wash with 1N HCl, then saturated
. Dry organic layer over and concentrate.-
Checkpoint: Intermediate should be a clear oil.
-
Step 2: Hydrazinolysis to CAS 855991-46-7
-
Reaction: Dissolve the ester intermediate from Step 1 in absolute Ethanol (0.5 M concentration). Cool to 0°C.
-
Reagent: Add Hydrazine hydrate (5.0 eq) dropwise. Note: Excess hydrazine prevents the formation of the symmetrical dimer (R-NH-CO-CO-NH-NH-CO-CO-NH-R).
-
Isolation: Stir at 0°C for 1 hour, then warm to RT for 2 hours. The product often precipitates. Filter the solid. If no precipitate, concentrate and recrystallize from EtOH/Hexanes.
-
Yield: Typical yields range from 75-85%.
Applications in Drug Discovery[6]
A.
-Ketoamide Warheads (Protease Inhibitors)
The 1,2-dicarbonyl system is a classic transition-state mimic. In HCV NS3 protease inhibitors (like Telaprevir analogs), the ketoamide carbonyl undergoes nucleophilic attack by the catalytic serine hydroxyl, forming a stable hemiacetal adduct.
-
Mechanism: The cyclopropyl group fits into the S1' hydrophobic pocket, while the hydrazine moiety can be further functionalized to reach the S1 or S2 pockets.
B. Heterocycle Synthesis (Bioisosteres)
Researchers use CAS 855991-46-7 to synthesize 1,2,4-triazoles, which mimic the amide bond but possess better metabolic stability and membrane permeability.
Figure 2: Divergent synthesis of heterocyclic cores from the hydrazide scaffold.
Analytical Characterization (Self-Validating Data)
To ensure the integrity of the compound before use in downstream assays, compare analytical data against these standards:
-
NMR (400 MHz, DMSO-
):- 10.2 ppm (s, 1H, -NH-NH2, hydrazide proton)
- 8.9 ppm (d, 1H, -NH-Cyclopropyl, amide proton)
- 4.5 ppm (br s, 2H, -NH2)
- 2.7 ppm (m, 1H, Cyclopropyl CH)
- 0.5-0.7 ppm (m, 4H, Cyclopropyl CH2)
-
LC-MS (ESI+):
-
Expected
Da. -
Common fragment: 126 Da (Loss of
or water depending on ionization).
-
Safety & Handling (SDS Highlights)
-
Hazards: Irritant (Skin/Eye). Hydrazine derivatives can be potential sensitizers.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—protect from moisture to prevent hydrolysis of the hydrazide.
-
Incompatibility: Avoid strong oxidizing agents and strong bases.
References
-
PubChemLite. (2025).[1] Compound Summary: N-cyclopropyl-2-hydrazinyl-2-oxoacetamide (CAS 855991-46-7).[1][2] University of Luxembourg.[1] Link (Note: Linked to related formamide for structural verification context).
-
EnamineStore. (2025). Product Catalog: N-cyclopropyl-1-(hydrazinecarbonyl)formamide.[3][4][5] Enamine Ltd. Link
- Hanif, M., et al. (2012). Synthesis, crystal structure and β-glucuronidase inhibition activity of some new hydrazinecarboxamides. Medicinal Chemistry Research, 21, 3885–3896. (Contextual grounding for hydrazinecarboxamide synthesis).
- Tang, W., et al. (2011). Process Development for the Synthesis of Telaprevir. Organic Process Research & Development, 15(6).
Sources
- 1. PubChemLite - 855991-46-7 (C5H9N3O2) [pubchemlite.lcsb.uni.lu]
- 2. 855991-46-7|N-Cyclopropyl-2-hydrazinyl-2-oxoacetamide|BLD Pharm [bldpharm.com]
- 3. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]
- 4. 855991-46-7 N-cyclopropyl-1-(hydrazinecarbonyl)formamide [chemsigma.com]
- 5. EnamineStore [enaminestore.com]
